3,5-Dichloro-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dichloro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTFFNKMQMJJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145735 | |
| Record name | s-Triazole, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10327-87-4 | |
| Record name | 3,5-Dichloro-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10327-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Triazole, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010327874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2,4-triazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazole, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-Dibromo-1H-1,2,4-Triazole
The first step involves bromination of 1H-1,2,4-triazole under controlled conditions. The reaction employs bromine (Br₂) in an aqueous potassium bromide (KBr) solution, facilitated by hydrochloric acid (HCl) to maintain an acidic medium.
Reaction Conditions
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Substrate : 1H-1,2,4-triazole (1.0 g, 0.011 mol)
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Reagents : Bromine (0.66 mL, 0.013 mol), KBr (0.5 g in 1 mL H₂O)
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Temperature : 80°C
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Duration : Until excess bromine is removed via boiling
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Workup : Acidification with HCl to precipitate the product
The product, 3,5-dibromo-1H-1,2,4-triazole, is obtained as a white solid after recrystallization from water.
Chlorination via Nucleophilic Substitution
The dibromo intermediate undergoes halogen exchange with sodium chloride (NaCl) in concentrated HCl. This step replaces bromine atoms with chlorine atoms via nucleophilic aromatic substitution.
Reaction Conditions
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Substrate : 3,5-dibromo-1H-1,2,4-triazole (0.5 g, 0.0022 mol)
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Reagents : NaCl (1.27 g, 0.022 mol), concentrated HCl (25 mL)
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Temperature : Reflux (~110°C)
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Duration : 3 hours
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Workup : Filtration and recrystallization from water
The final product, this compound, is isolated as a white crystalline solid.
Reaction Optimization and Parameters
Critical Parameters for Halogen Exchange
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Molar Ratio | 1:10 (Substrate:NaCl) | Excess NaCl drives substitution |
| Acid Strength | Concentrated HCl | Enhances Cl⁻ availability |
| Temperature | Reflux (~110°C) | Accelerates substitution kinetics |
| Reaction Time | 3 hours | Ensures complete conversion |
Deviations from these conditions, such as reduced HCl concentration or lower temperatures, result in incomplete substitution and lower yields.
Mechanistic Insights
The chlorination proceeds via a nucleophilic aromatic substitution mechanism:
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Protonation : The triazole ring is protonated under acidic conditions, activating the bromine substituents for substitution.
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Attack by Cl⁻ : Chloride ions displace bromide ions, facilitated by the electron-withdrawing nature of the triazole ring.
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Rearomatization : The ring regains aromaticity after substitution, stabilizing the product.
The high yield (99%) is attributed to the strong electrophilicity of the dibromo intermediate and the excess chloride ions in the reaction medium.
Comparative Analysis of Synthetic Routes
While the halogen exchange method is predominant, alternative routes have been explored:
Direct Chlorination of 1H-1,2,4-Triazole
Direct chlorination using chlorine gas (Cl₂) or chlorinating agents (e.g., POCl₃) has been attempted but faces challenges:
Halogen Exchange vs. Direct Chlorination
| Criteria | Halogen Exchange | Direct Chlorination |
|---|---|---|
| Yield | 99% | <50% |
| Selectivity | High (3,5-dichloro only) | Low (mixed products) |
| Conditions | Mild (reflux in HCl) | Harsh (high temperature) |
| Scalability | Industrially feasible | Limited by poor yield |
The halogen exchange method is superior in terms of efficiency, selectivity, and practicality.
Industrial-Scale Considerations
For large-scale production, the following adaptations are recommended:
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Continuous Flow Reactors : Enhance heat and mass transfer during bromination and chlorination steps.
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Waste Management : Bromine and HCl recovery systems minimize environmental impact.
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Quality Control : In-line analytics (e.g., HPLC) ensure product consistency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazoles, while cycloaddition can produce fused ring systems .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3,5-Dichloro-1H-1,2,4-triazole serves as a versatile building block in organic synthesis. It can participate in various reactions to form more complex structures. For instance:
- Nucleophilic Substitution : This reaction can yield substituted triazoles with diverse functional groups.
- Cycloaddition Reactions : These can produce fused ring systems that are valuable in medicinal chemistry.
Biological Applications
Antimicrobial Properties
The compound has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Notable findings include:
- Antibacterial Activity : Various synthesized triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8 μg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.25 |
| Derivative B | E. coli | 0.5 |
| Derivative C | Pseudomonas aeruginosa | 1.0 |
- Fungal Inhibition : Studies have reported the efficacy of triazole derivatives against fungal strains such as Candida albicans, with some compounds showing lower MICs than standard antifungal agents like fluconazole .
Medicinal Applications
Potential Pharmaceutical Uses
The compound is being investigated for its potential in developing pharmaceuticals:
- Antifungal Agents : Research highlights the synthesis of novel triazole derivatives that exhibit antifungal properties comparable to existing drugs .
- Antiviral Properties : Some studies suggest that this compound may have antiviral activity against specific viruses due to its structural characteristics that allow it to interact with viral components .
Agrochemical Applications
Use in Agriculture
In the agrochemical sector, this compound is utilized for developing fungicides and herbicides. Its effectiveness in controlling plant pathogens has been documented:
- Fungicidal Activity : The compound has shown promise as a fungicide in agricultural applications by inhibiting fungal growth and spore formation in crops .
Material Science
Polymer and Material Development
The unique properties of this compound make it suitable for applications in material science:
- Corrosion Inhibitors : Research indicates that triazoles can be effective as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal surfaces .
| Application | Description |
|---|---|
| Corrosion Inhibition | Effective in protecting metals from oxidative damage |
| Polymer Synthesis | Used as a monomer or additive to enhance material properties |
Case Study 1: Antibacterial Screening
A study conducted evaluated a series of triazole derivatives synthesized from this compound for their antibacterial properties against multiple bacterial strains. Results indicated that certain derivatives had MIC values significantly lower than commonly used antibiotics such as ciprofloxacin.
Case Study 2: Agrochemical Development
In agricultural research, formulations containing this compound were tested for their efficacy against crop diseases caused by fungal pathogens. The results showed a marked reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of 3,5-Dichloro-1H-1,2,4-triazole include derivatives with bromine, nitro, amino, and aryl substituents. Their structural differences influence physical properties, reactivity, and applications:
Physicochemical Properties
- Reactivity: Chloro and bromo derivatives exhibit high electrophilicity, enabling cross-coupling reactions. The chloro analog is more reactive than bromo due to smaller atomic size and better leaving-group ability. Nitro groups enhance thermal stability but reduce solubility in polar solvents . Amino derivatives (e.g., 3,5-diamino) are nucleophilic and used in environmental remediation due to their ability to degrade pollutants .
- Spectroscopic Characteristics: IR Spectroscopy: Chloro and bromo analogs show strong C–X (X = Cl, Br) stretches near 600–700 cm⁻¹. Nitro derivatives display prominent NO₂ stretches at ~1500 cm⁻¹ . NMR: Aromatic protons in aryl-substituted derivatives (e.g., di-pyridyl) resonate at δ 7–9 ppm, while NH₂ groups in diamino analogs appear as broad singlets near δ 5–6 ppm .
Biological Activity
3,5-Dichloro-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities and applications in pharmaceuticals, agriculture, and materials science. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₂HCl₂N₃
- Molecular Weight : 130.96 g/mol
- Structure : Contains a triazole ring with two chlorine substituents at the 3 and 5 positions.
The biological activity of this compound is attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The nitrogen atoms in the triazole ring facilitate interactions with enzymes and receptors.
- Bipolar Interactions : The presence of chlorine atoms enhances the compound’s reactivity and binding affinity.
Biological Activities
This compound exhibits a range of biological activities:
Antiviral Activity
Research indicates that triazole derivatives can possess antiviral properties. For instance, compounds containing the triazole moiety have been shown to inhibit viral replication in various studies .
Antimicrobial Activity
Triazoles are recognized for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of triazoles displayed significant antibacterial activity against resistant strains of bacteria .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that derivatives reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs) .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cell lines by targeting specific kinases involved in tumor progression .
Study on Anti-inflammatory Effects
A recent study synthesized several new 1,2,4-triazole derivatives and tested their effects on PBMCs. The results indicated that compounds significantly inhibited TNF-α production at varying doses. Notably, compounds with specific structural modifications exhibited enhanced anti-inflammatory properties .
Antimicrobial Screening
In another study focusing on antimicrobial activity, several triazole derivatives were screened against a panel of bacterial strains. The results revealed that certain derivatives exhibited potent activity against resistant strains of Mycobacterium tuberculosis, showing lower minimum inhibitory concentrations (MICs) compared to standard treatments .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-dichloro-1H-1,2,4-triazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via halogenation of 1H-1,2,4-triazole derivatives. A reflux method using dimethyl sulfoxide (DMSO) as a solvent under controlled temperature (e.g., 18 hours at 80°C) is common. Yield optimization involves adjusting stoichiometry of chlorinating agents (e.g., POCl₃ or SOCl₂), reaction time, and post-synthesis purification (e.g., recrystallization in ethanol-water mixtures). Monitoring intermediates via TLC or HPLC ensures minimal byproduct formation .
Q. How do hydrogen- and halogen-bonding interactions influence the crystal packing of this compound?
- Methodological Answer : X-ray crystallography reveals that this compound forms trimeric supramolecular motifs via N–H···N hydrogen bonds and Cl···Cl halogen bonds. These interactions dictate its crystal lattice stability. To analyze, grow single crystals via slow evaporation in polar aprotic solvents (e.g., acetonitrile), and refine structures using SHELXL . Computational tools like CrystalExplorer can map interaction energies .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of NH peaks in N-alkylated derivatives). FT-IR identifies N–H stretching (3100–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹). Mass spectrometry (EI/ESI-MS) verifies molecular ion peaks and fragmentation patterns. For purity assessment, combine HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can thermochemical properties (e.g., enthalpy of sublimation) of this compound be experimentally determined?
- Methodological Answer : Employ high-temperature Calvet microcalorimetry to measure the enthalpy of sublimation (ΔsubH). Calibrate the instrument using anthracene as a reference. For accurate results, use 2–4 mg samples in sealed glass capillaries and maintain isothermal conditions (e.g., 200°C). Data analysis requires correcting for heat flow anomalies and vapor-phase non-ideality .
Q. What strategies mitigate azidotriazole impurity formation during the synthesis of nitro derivatives of this compound?
- Methodological Answer : Azidotriazole impurities arise from incomplete nitration or side reactions with hydrazine intermediates. To suppress this:
- Purify intermediates (e.g., 3,5-diamino-1H-1,2,4-triazole) via column chromatography before nitration.
- Use excess HNO₃/H₂SO₄ under controlled temperature (0–5°C) to favor nitro over azido groups.
- Monitor reaction progress with Raman spectroscopy to detect azide peaks (2100–2200 cm⁻¹) .
Q. How do halogen substituents impact the biological activity of this compound derivatives?
- Methodological Answer : Chlorine atoms enhance lipophilicity and membrane permeability, critical for antimicrobial activity. To evaluate:
- Synthesize analogs (e.g., 3,5-dibromo or 3-fluoro-5-chloro derivatives) and test against bacterial/fungal strains (MIC assays).
- Perform QSAR modeling to correlate Hammett σ constants or ClogP values with bioactivity .
Q. What role does this compound play in supramolecular chemistry, and how can its halogen-bonding motifs be exploited?
- Methodological Answer : The compound’s Cl atoms act as halogen bond donors, forming Cl···N/O interactions in cocrystals. To design functional materials:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
